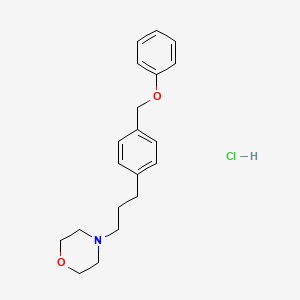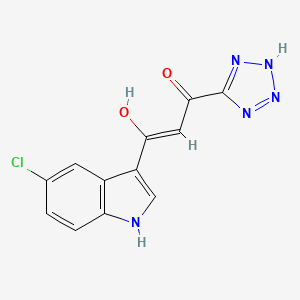
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone, also known as CTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. CTP is a synthetic compound that has been used in various biological and biochemical studies to investigate its mechanism of action and physiological effects.
科学的研究の応用
HIV-1 Integrase Inhibition
1-(5-Chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone (5CITEP) is primarily studied for its role as an inhibitor of HIV-1 integrase. The interaction of 5CITEP with the integrase enzyme and surrounding amino acids was explored through Density Functional Theory (DFT) calculations. This compound binds strongly with specific amino acids integral to the enzyme's function, with a binding energy reported to be −41.33 kcal/mol. This strong interaction suggests its potential as a therapeutic agent against HIV-1 by hindering the integrase enzyme's activity. Furthermore, conformation analysis indicates that the lowest energy conformation of 5CITEP closely resembles its X-ray conformation, suggesting stability and predictability in its interaction with the enzyme (Nunthaboot et al., 2007).
Molecular Structure and Interaction
Another aspect of research focuses on the structural properties of related compounds. For instance, the molecule 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone forms hydrogen-bonded chains, linked by C-H...O hydrogen bonds. This structural property is critical in understanding the molecular interaction and stability, which can be beneficial in designing and synthesizing new compounds with desired properties and biological activities (Trilleras et al., 2005).
Integration Mechanism in Retroviral Replication
Research has also delved into the specific interaction of the donor DNA terminal 5′-Cytosine with Glutamine 148 of the HIV-1 Integrase Flexible Loop. This interaction is critical for strand transfer during the integration process, a crucial step in retroviral replication. Inhibition of this process by compounds like 5CITEP provides insights into the molecular mechanisms of integration and opens avenues for the development of therapeutic agents targeting this pathway (Johnson et al., 2006).
特性
CAS番号 |
245426-70-4 |
|---|---|
製品名 |
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone |
分子式 |
C12H8ClN5O2 |
分子量 |
289.68 g/mol |
IUPAC名 |
(Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4- |
InChIキー |
FIBQKRNTWLEWHF-WMZJFQQLSA-N |
異性体SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |
SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
同義語 |
5-ClTEP; 5CITEP; 5ClTEP; (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



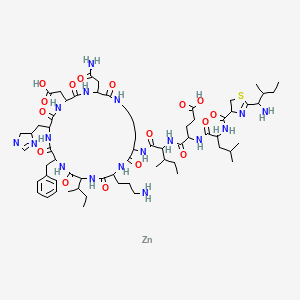
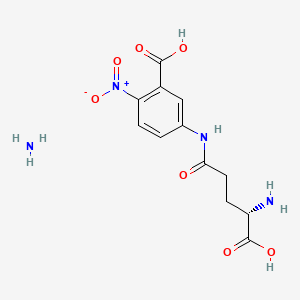
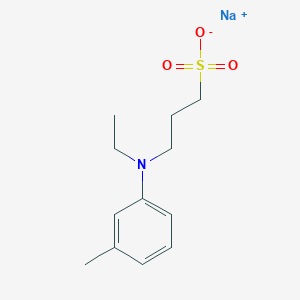
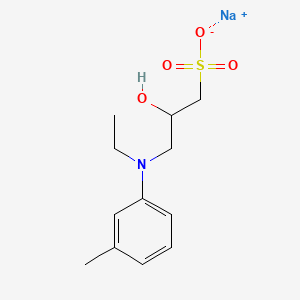
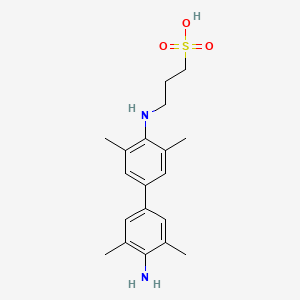
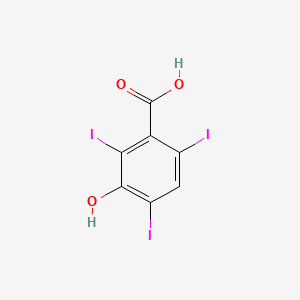
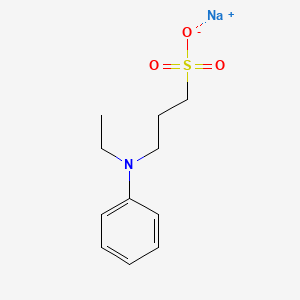
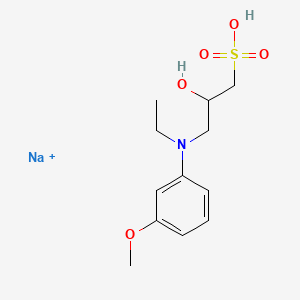
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
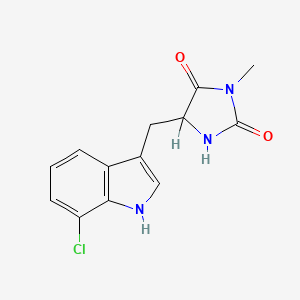
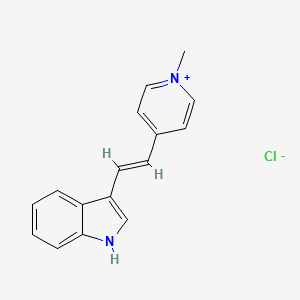
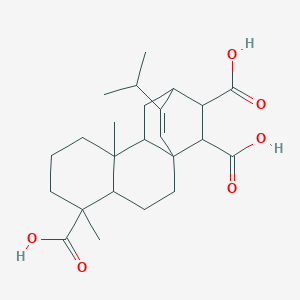
![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
